molecular formula C19H18N2O3 B2718273 3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 862978-30-1

3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No. B2718273
CAS RN: 862978-30-1
M. Wt: 322.364
InChI Key: GDRFEODSGVUWPD-UHFFFAOYSA-N
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Description

3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide, also known as PBF-509, is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds, including 3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide, can be synthesized using novel methods that have been discovered in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds have been studied extensively. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which results in fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized to develop new bioactive chemical entities. These compounds were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, showcasing the chemical's potential in biomedical research for developing therapeutic agents (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial Screening

Another study focused on the synthesis of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These were synthesized with excellent yields and screened for in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli, highlighting its applications in addressing bacterial infections (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Antibacterial Activity

In an effort to discover new antibacterial agents, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and tested against various bacteria, including Escherichia coli and Staphylococcus aureus. This research contributes to the ongoing search for more effective antibacterial compounds (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Molecular Docking Studies

A study on benzofuran-carboxylic acids derivatives explored their structural optimization, molecular docking analysis, and biological activities against cancer and microbial diseases. These findings underscore the potential of benzofuran-2-carboxamide derivatives in the development of new therapeutics for cancer and infectious diseases (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).

Cholinesterase Inhibitory Activity

Research into benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives revealed their potential as cholinesterase inhibitors, showing promise for treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Abedinifar, Farnia, Mahdavi, Nadri, Moradi, Ghasemi, Küçükkılınç, Firoozpour, & Foroumadi, 2018).

properties

IUPAC Name

N-(4-methylphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-16(22)21-17-14-6-4-5-7-15(14)24-18(17)19(23)20-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRFEODSGVUWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide

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